1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole
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Overview
Description
1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole typically involves the formation of the pyrazole ring followed by the introduction of the triazole moiety. One common method involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring. This intermediate can then be reacted with an appropriate sulfonyl chloride to introduce the methylsulfonyl group. Finally, the triazole ring can be formed through cyclization reactions involving azides or nitriles under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group.
Substitution: The hydrogen atoms on the pyrazole and triazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole and triazole rings .
Scientific Research Applications
1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar biological activities.
1,3,4-Triazole: Known for its antimicrobial and antifungal properties.
Pyrazole Derivatives: Compounds containing the pyrazole ring, often used in medicinal chemistry.
Uniqueness
1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole is unique due to the presence of both pyrazole and triazole rings, which confer a combination of biological activities. The methylsulfonyl group further enhances its chemical reactivity and potential as a therapeutic agent .
Properties
IUPAC Name |
1-[1-(1-methylsulfonylpyrazol-3-yl)ethyl]-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2S/c1-7(12-6-9-5-10-12)8-3-4-13(11-8)16(2,14)15/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULPSDJATQTKSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)S(=O)(=O)C)N2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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